molecular formula C27H28N2O5 B15085468 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 764655-55-2

3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B15085468
CAS No.: 764655-55-2
M. Wt: 460.5 g/mol
InChI Key: KHHJIHJNBLPROJ-LQKURTRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The isopropyl and methyl groups are introduced through Friedel-Crafts alkylation, followed by the attachment of the phenoxy group via nucleophilic substitution. The carbohydrazonoyl linkage is formed through a condensation reaction with hydrazine derivatives .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate apart from similar compounds is its specific substitution pattern and the presence of the methoxybenzoate group. These features contribute to its unique chemical reactivity and potential biological activities .

Properties

CAS No.

764655-55-2

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

[3-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H28N2O5/c1-18(2)22-9-8-19(3)25(15-22)33-17-26(30)29-28-16-20-6-5-7-24(14-20)34-27(31)21-10-12-23(32-4)13-11-21/h5-16,18H,17H2,1-4H3,(H,29,30)/b28-16+

InChI Key

KHHJIHJNBLPROJ-LQKURTRISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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